molecular formula C11H22N2O2 B2379730 2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide CAS No. 2567489-20-5

2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide

Cat. No.: B2379730
CAS No.: 2567489-20-5
M. Wt: 214.309
InChI Key: TXUOIWGPNKKLFL-GXSJLCMTSA-N
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Description

2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a cyclohexyl ring with a hydroxyl group and a methyl group, which are crucial for its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyl and methyl groups: These functional groups are introduced through selective reactions such as hydroxylation and methylation.

    Attachment of the amino and acetamide groups: This step involves the use of reagents like methylamine and acetic anhydride under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in binding to target molecules, leading to various biological effects. The compound may modulate enzymatic activity or interact with receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-ethylacetamide
  • **2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-propylacetamide

Uniqueness

2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring with hydroxyl, methyl, and amino groups

Properties

IUPAC Name

2-[[(1R,3S)-1-hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-4-3-5-11(15,6-9)8-13-7-10(14)12-2/h9,13,15H,3-8H2,1-2H3,(H,12,14)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUOIWGPNKKLFL-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CNCC(=O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@](C1)(CNCC(=O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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